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3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine

5-HT3 Receptor Antagonism Muscarinic Receptor Binding Neuropharmacology

Researchers conducting CNS receptor binding assays often face confounding variables from uncharacterized pyridazine analogs. This validated 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine eliminates that risk with documented, quantitative pharmacology: • Defined 5-HT3 affinity (IC50 = 425 nM) with >36-fold selectivity over M1 receptors for competitive binding benchmarks. • Balanced non-selective M1/M2 profile (Ki = 15,600 nM each) to validate muscarinic assay conditions. • Baseline α7 nAChR engagement (Ki = 4,070 nM) for initiating targeted SAR optimization. Supplied at ≥98% purity with a CNS-favorable LogP of 1.67. Consistent quality ensures reproducible, publishable data.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Cat. No. B15105245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H18N4/c1-18-9-11-19(12-10-18)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
InChIKeyJGGDRYMPCVSLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine: CNS Scaffold Profile


3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine (C15H18N4, MW 254.33) is a heterocyclic pyridazine derivative featuring a 4-methylpiperazine moiety linked to a 6-phenylpyridazine core. This compound is primarily employed as a research tool in central nervous system (CNS) drug discovery, with documented binding activity across multiple neurotransmitter receptors, including serotonin (5-HT3), nicotinic acetylcholine (α7 nAChR), and muscarinic acetylcholine (M1, M2) subtypes [1]. Its structural scaffold positions it as a versatile intermediate for the synthesis of more complex, target-specific CNS agents, distinguishing it from simpler pyridazine analogs [2]. The compound is commercially available for research use, with standard purity specifications (≥98%) and characterized physicochemical properties suitable for in vitro and early in vivo studies .

Multi-receptor CNS binding scaffold (5-HT3, α7 nAChR, M1/M2)
Piperazine-pyridazine intermediate for SAR-driven optimization
Characterized purity suitable for in vitro binding studies

3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine Substitution Specificity


The biological profile of 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine is exquisitely sensitive to its specific substitution pattern. Simple substitution of the 6-phenyl group or modification of the piperazine N-methyl group can drastically alter receptor binding profiles, as documented in structure-activity relationship (SAR) studies of closely related pyridazine derivatives [1]. For example, removal of the methyl group on the piperazine ring, or replacement of the phenyl with other aryl groups, leads to compounds with markedly different affinities for 5-HT3 and muscarinic receptors [2]. Furthermore, the presence of both the methylpiperazine and phenyl groups is critical for achieving the balanced multi-target profile observed in this scaffold [3]. Substituting this compound with a generic, uncharacterized pyridazine analog risks introducing confounding variables in receptor binding assays, leading to invalid structure-activity conclusions and wasted research resources. The quantitative evidence below underscores why precise chemical identity, not class membership, governs experimental outcomes.

6-Phenyl or N-methyl modification may alter receptor binding profiles
Generic pyridazine analogs risk confounding SAR and assay outcomes
Structural specificity, not class membership, governs multi-target activity

3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine: Evidence vs Analogs


Selective 5-HT3 Affinity over M1 and M2

In a direct comparative binding assay using rat brain tissue, 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine demonstrated an IC50 of 425 nM for the 5-HT3 receptor, measured by displacement of [3H]granisetron [1]. In contrast, its affinity for the muscarinic acetylcholine receptor M1 was significantly lower, with a Ki of 15,600 nM, representing a >36-fold selectivity window for 5-HT3 over M1 [2]. This selectivity profile is not universal among arylpiperazine-pyridazines; for instance, the unsubstituted piperazine analog (3-(phenyl)-6-(piperazin-1-yl)pyridazine) exhibits a >10-fold reduction in 5-HT3 affinity and a much narrower selectivity window [3]. The precise substitution pattern of the target compound is therefore critical for achieving this specific, therapeutically relevant selectivity profile.

5-HT3 vs M1 selectivity
Cross-study comparable
5-HT3 IC50 425 nM; M1 Ki 15,600 nM (>36-fold)
Supports 5-HT3-focused binding studies with reduced muscarinic interference
Comparator analog shows >11-fold lower 5-HT3 affinity
5-HT3 Receptor Antagonism Muscarinic Receptor Binding Neuropharmacology

α7 nAChR Binding Affinity

The compound displays a measurable affinity for the α7 neuronal nicotinic acetylcholine receptor (nAChR) with a Ki of 4,070 nM, as determined by displacement of [3H]epibatidine in HEK293 cells expressing the rat receptor [1]. This affinity is approximately 10-fold weaker than its 5-HT3 binding. While this is a moderate interaction, it contrasts with other 6-phenylpyridazine derivatives lacking the N-methylpiperazine group, which show no detectable binding to α7 nAChR up to 10 µM [2]. This indicates that the N-methylpiperazine substituent is essential for conferring any α7 nAChR engagement in this scaffold.

α7 nAChR binding
Cross-study comparable
Ki = 4,070 nM
Reported α7 nAChR engagement supports probe development
Comparator analog shows no detectable binding up to 10 µM
α7 nAChR Nicotinic Receptor Binding CNS Disorders

Lipophilicity and CNS Penetration

The compound possesses a calculated LogP of 1.67 , which falls within the optimal range (1.5-3.0) for passive diffusion across the blood-brain barrier [1]. This is a key differentiator from more polar analogs, such as the carboxylic acid derivatives of 6-phenylpyridazine, which have LogP values below 0.5 and exhibit negligible CNS penetration [2]. The presence of the phenyl group and the N-methylpiperazine contributes to this favorable balance, making it a more suitable starting point for CNS-targeted drug discovery compared to less lipophilic pyridazine scaffolds.

CNS penetration potential
Class-level inference
Calculated LogP = 1.67
Within reported range for CNS penetration prediction
Polar analog LogP
M1/M2 balance
Cross-study comparable
M1 Ki = M2 Ki = 15,600 nM (non-selective)
Non-selective muscarinic profile; not suitable for subtype-specific studies
Fluorophenyl analog shows >50-fold M1 selectivity
CNS Drug Design Lipophilicity In Silico ADME

M2 vs M1 Receptor Selectivity

The compound binds to the muscarinic acetylcholine receptor M2 with a Ki of 15,600 nM, identical to its M1 affinity within experimental error [1]. This balanced M1/M2 profile is distinct from that of many classical muscarinic antagonists, which typically show 10- to 100-fold selectivity for one subtype over the other [2]. While this non-selective profile may limit its use as a pharmacological tool for muscarinic research, it is a key differentiator from the closely related compound 3-(4-methylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine, which exhibits a >50-fold selectivity for M1 over M2 [3]. This divergence underscores that even subtle changes to the 6-aryl group can dramatically alter receptor subtype selectivity.

M1/M2 balance
Cross-study comparable
M1 Ki = M2 Ki = 15,600 nM (non-selective)
Non-selective muscarinic profile; not suitable for subtype-specific studies
Fluorophenyl analog shows >50-fold M1 selectivity
Muscarinic Receptor Subtypes M2 Antagonism Selectivity Profiling

3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine Research Applications


5-HT3 Receptor Binding Assays

Given its IC50 of 425 nM at the 5-HT3 receptor and >36-fold selectivity over M1 muscarinic receptors, 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine is a suitable reference compound for competitive radioligand binding assays [1]. Its moderate affinity and well-defined selectivity profile allow it to serve as a benchmark for characterizing novel 5-HT3 ligands, particularly in studies requiring minimal off-target muscarinic interference. This application is directly supported by the quantitative binding data presented in Section 3.

CNS-Penetrant 5-HT3 Modulator Design

The compound's favorable calculated LogP of 1.67 and its selective 5-HT3 binding profile make it an attractive starting point for medicinal chemistry optimization. Researchers can derivatize the phenyl ring or the piperazine moiety to improve potency while maintaining the CNS-penetrant physicochemical properties inherent to this scaffold. This is a clear advantage over more polar pyridazine analogs with LogP < 0.5, which are unsuitable for CNS drug development [2].

Muscarinic Subtype Selectivity Control

Because 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine exhibits nearly identical Ki values (15,600 nM) for both M1 and M2 muscarinic receptors, it can be utilized as a non-selective reference compound [3]. In contrast to highly subtype-selective tools like pirenzepine (M1-selective), this compound provides a baseline for evaluating the selectivity of novel muscarinic ligands. Its use can help confirm assay conditions and validate the detection of true subtype-selective binding events.

α7 nAChR Probe Synthesis

The measurable affinity for α7 nAChR (Ki = 4,070 nM) [4] provides a foundation for structure-activity relationship (SAR) studies aimed at improving potency. Chemists can modify the 6-phenyl or 4-methylpiperazine groups to enhance binding, with the parent compound serving as a comparator. This is a more productive route than using completely inactive pyridazine analogs that show no α7 nAChR engagement [5].

Application
Selection Property
Validation Focus
5-HT3 receptor pharmacology studies
5-HT3 selectivity over muscarinic receptors
Radioligand binding assay context
CNS-penetrant scaffold optimization
CNS-penetrant physicochemical profile
LogP and brain penetration context
Muscarinic subtype selectivity control
Balanced M1/M2 binding
Non-selective muscarinic comparator context
α7 nAChR probe development
Detectable α7 nAChR engagement
α7 nAChR binding and SAR context
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